molecular formula C13H10Cl2N2O2 B2804121 2,4-dichloro-N-(6-methoxypyridin-3-yl)benzamide CAS No. 499197-60-3

2,4-dichloro-N-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B2804121
CAS No.: 499197-60-3
M. Wt: 297.14
InChI Key: VOLFDVCWVGRLIR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(6-methoxypyridin-3-yl)benzamide typically involves the following steps:

  • Benzamide Formation: : The starting material, 2,4-dichlorobenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

  • Amide Bond Formation: : The acid chloride is then reacted with 6-methoxypyridin-3-amine under basic conditions (e.g., triethylamine) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(6-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: : The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Alcohols, amines, or other reduced derivatives.

  • Substitution: : Chloro-substituted benzamides or other substituted benzamides.

Scientific Research Applications

2,4-Dichloro-N-(6-methoxypyridin-3-yl)benzamide has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Industry: : The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

2,4-Dichloro-N-(6-methoxypyridin-3-yl)benzamide is similar to other benzamide derivatives, such as 2,4-dichloro-N-(2-methoxypyridin-3-yl)benzamide and 2,4-dichloro-N-(4-methoxypyridin-3-yl)benzamide. These compounds differ in the position of the methoxy group on the pyridine ring, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct advantages in certain applications.

Properties

IUPAC Name

2,4-dichloro-N-(6-methoxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-19-12-5-3-9(7-16-12)17-13(18)10-4-2-8(14)6-11(10)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLFDVCWVGRLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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